molecular formula C15H18O6 B13982271 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate

4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate

Cat. No.: B13982271
M. Wt: 294.30 g/mol
InChI Key: FHUSFHDCSMXIBP-UHFFFAOYSA-N
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Description

4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate is an organic compound belonging to the class of aromatic esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride and aluminum chloride as a catalyst to introduce the ethyl group. Subsequent methylation and carboxylation steps are carried out under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as zeolites or metal-organic frameworks can be employed to enhance the efficiency and selectivity of the reactions. The final product is purified using techniques like distillation or chromatography to obtain high purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl 1,2-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1,2-dimethylbenzene: Lacks the tricarboxylate groups, making it less reactive in certain chemical reactions.

    1,2-Dimethyl-4-ethylbenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    3,4-Dimethyl-1-ethylbenzene: Another isomer with distinct chemical properties.

Uniqueness

Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

4-O-ethyl 1-O,2-O-dimethyl 3,5-dimethylbenzene-1,2,4-tricarboxylate

InChI

InChI=1S/C15H18O6/c1-6-21-15(18)11-8(2)7-10(13(16)19-4)12(9(11)3)14(17)20-5/h7H,6H2,1-5H3

InChI Key

FHUSFHDCSMXIBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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